molecular formula C10H24Cl3N3 B1432218 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride CAS No. 1390654-87-1

1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

Cat. No.: B1432218
CAS No.: 1390654-87-1
M. Wt: 292.7 g/mol
InChI Key: DRJWMEGBWXCOHE-UHFFFAOYSA-N
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Description

1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride is a chemical compound with the empirical formula C10H24Cl3N3 . It has a molecular weight of 292.68 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is Cl.Cl.Cl.CN1CCC2(CC1)CNCCN2C . The InChI key is DRJWMEGBWXCOHE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is solid in form . The empirical formula is C10H24Cl3N3 , and the molecular weight is 292.68 . The SMILES string is Cl.Cl.Cl.CN1CCC2(CC1)CNCCN2C , and the InChI key is DRJWMEGBWXCOHE-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

The primary target of 1,9-Dimethyl-1,4,9-triazaspiro[5Similar compounds such as 3,9-diazaspiro[55]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Pharmacokinetics

The pharmacokinetics of 1,9-Dimethyl-1,4,9-triazaspiro[5Similar compounds have shown mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Biochemical Analysis

Biochemical Properties

1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzymatic activity, leading to changes in the biochemical processes within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, which in turn affects the biochemical pathways they are involved in. The compound may also influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes. These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . The compound can interact with transporters or binding proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.3ClH/c1-12-6-3-10(4-7-12)9-11-5-8-13(10)2;;;/h11H,3-9H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWMEGBWXCOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNCCN2C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Reactant of Route 2
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Reactant of Route 3
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Reactant of Route 4
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Reactant of Route 5
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Reactant of Route 6
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

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